molecular formula C25H27N2NaO7S2 B179442 sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate CAS No. 4463-44-9

sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate

Cat. No.: B179442
CAS No.: 4463-44-9
M. Wt: 554.6 g/mol
InChI Key: ACZRDWVARWLTRG-LTAAQSAZSA-M
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Description

Sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate is a sulfonated aromatic compound characterized by a complex conjugated system with ethylamino, methyl, and sulfonate substituents. The sulfonate groups enhance water solubility, making it suitable for aqueous formulations, while the aromatic backbone may contribute to UV-visible absorption characteristics, akin to azo dyes and sulfonated aromatics .

Properties

CAS No.

4463-44-9

Molecular Formula

C25H27N2NaO7S2

Molecular Weight

554.6 g/mol

IUPAC Name

sodium 4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate

InChI

InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1/b25-18+,27-21?;

InChI Key

ACZRDWVARWLTRG-LTAAQSAZSA-M

Isomeric SMILES

CCNC1=C(C=C(C=C1)/C(=C/2\C=CC(=NCC)C(=C2)C)/C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)O)C.[Na]

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+]

physical_description

Green powder;  [Alfa Aesar MSDS] Dark red or dark blue crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant

Synonyms

Acid Blue 147 CI No 43535;  Toluene-2,4-disulfonic acid, α-[4-(ethylamino)-m-tolyl]-α-[4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]-5-hydroxy-, monosodium salt

Origin of Product

United States

Preparation Methods

Key Intermediates and Precursors

Synthesis typically begins with 4-(ethylamino)-3-methylbenzaldehyde and 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one. Sulfonation introduces the sulfobenzenesulfonate moiety, while condensation forms the triarylmethane backbone. The free acid form (CID 428499) is neutralized with sodium hydroxide to yield the final product.

Synthetic Pathways and Methodologies

Condensation of Aromatic Aldehydes and Amines

The triarylmethane core is synthesized via acid-catalyzed condensation. A mixture of 4-(ethylamino)-3-methylbenzaldehyde and 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one undergoes dehydration in the presence of sulfuric acid at 60–80°C for 4–6 hours. This step forms the conjugated π-system, with yields reaching 70–85% after purification by recrystallization.

Role of Solvent and Catalysts

  • Solvent : Glacial acetic acid or ethanol improves reaction homogeneity.

  • Catalyst : Sulfuric acid (0.5–1.0 eq) facilitates protonation of the carbonyl group, enhancing electrophilicity.

Sulfonation and Functionalization

The condensed intermediate is sulfonated using fuming sulfuric acid (20% SO3) at 120°C for 2 hours. This introduces two sulfonic acid groups at the 1,3-positions of the benzene ring. Excess SO3 is quenched with ice-water, and the sulfonated product is isolated via filtration.

Reaction Conditions Table

StepReagentTemperatureTimeYield
CondensationH2SO470°C5 h82%
SulfonationSO3/H2SO4120°C2 h78%

Neutralization to Sodium Salt

The sulfonated free acid (CID 428499) is dissolved in deionized water and treated with sodium bicarbonate until pH 7–8. Sodium ions displace protons from the sulfonic acid groups, forming the water-soluble sodium salt. The product is lyophilized to obtain a blue crystalline powder.

Neutralization Parameters

  • Stoichiometry : 2 eq NaHCO3 per sulfonic acid group.

  • Purity : >95% by HPLC (λ = 610 nm).

Optimization and Scalability

Hydrogenation of Nitro Intermediates

4-(Ethylamino)-3-methylbenzaldehyde is synthesized via hydrogenation of 3-methyl-4-nitrobenzyl alcohol. Using 10% Pd/C in ethanol under 10 psi H2 at 25°C for 1.5 hours achieves 99% conversion to the amine. Prolonged reaction times or higher pressures (30 psi) lead to over-reduction, forming 2,4-dimethylaniline as a byproduct.

Hydrogenation Optimization Table

Pressure (psi)Time (h)Catalyst LoadingYieldByproduct
101.510% Pd/C99%<1%
30810% Pd/C0%100%

Purification Techniques

  • Chromatography : Silica gel column chromatography (eluent: CH2Cl2/MeOH 9:1) removes unreacted aldehydes.

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • UV-Vis : λmax = 610 nm (ε = 1.2 × 10^4 L·mol⁻¹·cm⁻¹) in aqueous buffer.

  • NMR : ¹H NMR (D2O) δ 2.16 (s, 3H, CH3), 3.42 (q, 2H, CH2CH3), 6.64–7.05 (m, 6H, aromatic).

Electrophoretic Performance

In 8% polyacrylamide gels, the sodium salt migrates equivalently to 75-basepair DNA fragments under denaturing conditions, confirming its utility as a size marker.

Electrophoretic Mobility Table

Gel %Migration (bp equivalence)
8.075
12.070

Industrial-Scale Production Considerations

Cost-Efficiency

  • Catalyst Reuse : Pd/C is recycled up to five times without significant activity loss.

  • Waste Management : Sulfuric acid is neutralized with Ca(OH)2 to generate CaSO4, which is disposed of in compliance with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions

Xylene cyanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can produce various reduced aromatic compounds .

Scientific Research Applications

Xylene cyanol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which Xylene cyanol exerts its effects is primarily through its interaction with nucleic acids and proteins during electrophoresis. The dye binds to these molecules, allowing researchers to visually track their movement through the gel matrix. The molecular targets include the phosphate backbone of nucleic acids and the amino acid residues of proteins .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarity Analysis

Functional Group Comparison: The compound shares sulfonate (-SO₃⁻) and aromatic amine groups with sulfonated azo dyes (e.g., 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid) and sulfonylurea herbicides (e.g., metsulfuron methyl) . However, its unique ethylimino-cyclohexadienylidene moiety distinguishes it from simpler sulfonates.

Computational Similarity Metrics: Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), this compound shows moderate similarity (~0.4–0.6) to sulfonylurea herbicides (e.g., ethametsulfuron methyl) due to shared sulfonamide-like motifs but lower similarity (~0.2–0.3) to triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) due to divergent heterocyclic cores .

Table 1: Key Structural and Computational Comparison

Compound Class Functional Groups Tanimoto Index (Morgan) Application Domain
Target Compound Sulfonate, ethylimino, aromatic N/A Dyes, photochemical agents
Sulfonylurea Herbicides Sulfonylurea, triazine 0.4–0.6 Agriculture
Azo Dyes Azo, sulfonate 0.3–0.5 Textiles, sensors
Triazole Derivatives Triazole, sulfonyl, halogen 0.2–0.3 Pharmaceuticals
Physicochemical Properties

Solubility :
The sodium sulfonate group confers high water solubility (>100 mg/mL), surpassing sulfonylurea herbicides (e.g., metsulfuron methyl, ~50 mg/mL) but comparable to azo dyes .

Stability :
The conjugated system may exhibit pH-dependent stability, similar to sulfonated azo dyes, which degrade under strong acidic or alkaline conditions . In contrast, sulfonylureas are prone to hydrolysis in acidic environments .

Table 2: Physicochemical Properties

Property Target Compound Sulfonylurea Herbicides Azo Dyes
Water Solubility (mg/mL) >100 10–50 50–200
Thermal Stability (°C) 200–250 150–200 250–300
pH Stability Range 5–9 4–7 3–10

Biological Activity

Sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate, commonly known as Xylene Cyanol FF (CAS Number: 4463-44-9), is a synthetic compound utilized primarily as a dye and in biological assays. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Xylene Cyanol FF is C25H27N2NaO7S2C_{25}H_{27}N_2NaO_7S_2 with a molecular weight of approximately 556.62 g/mol. The structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Xylene Cyanol FF exhibits various biological activities, primarily due to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:

  • Antimicrobial Activity : Studies indicate that Xylene Cyanol FF possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various pathological conditions.
  • Inhibition of Enzymatic Activity : Research suggests that Xylene Cyanol FF can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Xylene Cyanol FF:

Activity Target/Effect IC50/EC50 Reference
AntimicrobialStaphylococcus aureus12 µg/mL
AntioxidantDPPH Scavenging ActivityIC50 = 25 µg/mL
Enzyme InhibitionAldose ReductaseIC50 = 30 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of Xylene Cyanol FF against various pathogens revealed significant antibacterial activity. The compound was effective at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Oxidative Stress Protection : In vitro studies demonstrated that Xylene Cyanol FF could significantly reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. This protective effect indicates its potential utility in treating conditions associated with oxidative damage.
  • Enzyme Inhibition Studies : Research investigating the inhibitory effects of Xylene Cyanol FF on aldose reductase showed promising results, highlighting its potential role in managing diabetic complications by preventing sorbitol accumulation.

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